Product packaging for 5-Ethynylpyrimidine-2-carboxylic acid(Cat. No.:CAS No. 1240606-56-7)

5-Ethynylpyrimidine-2-carboxylic acid

Cat. No.: B578233
CAS No.: 1240606-56-7
M. Wt: 148.121
InChI Key: SLBLMBVNEJORBG-UHFFFAOYSA-N
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Description

5-Ethynylpyrimidine-2-carboxylic acid is a specialized pyrimidine derivative that serves as a critical building block in medicinal chemistry and antiviral drug discovery. Recent scientific literature highlights its significant application in the synthesis of highly potent inhibitors targeting viral enzymes. Specifically, this compound has been utilized as a key structural component in the development of nanomolar inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral RNA capping and replication . The molecule's utility stems from its functionalized pyrimidine core and ethynyl group, which allows for further chemical modifications via click chemistry or metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing more complex bioactive molecules . Its carboxylic acid group provides a handle for amide bond formation, enabling integration into larger molecular scaffolds designed to interact with enzyme active sites. Research demonstrates that incorporating the 5-ethynylpyrimidine moiety into adenosine-based analogs can lead to a substantial increase in inhibitory potency and improve metabolic stability, underscoring the high research value of this compound in optimizing lead candidates . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2 B578233 5-Ethynylpyrimidine-2-carboxylic acid CAS No. 1240606-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBLMBVNEJORBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-Ethynylpyrimidine-2-carboxylic Acid

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnections involve the ethynyl (B1212043) and carboxyl functional groups, leading back to a core pyrimidine (B1678525) structure.

The most logical final step is the introduction of the ethynyl group. This can be achieved via a Sonogashira coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. google.comacs.orgmdpi.comnih.govacs.org This retrosynthetic step disconnects the target molecule to a 5-halopyrimidine-2-carboxylic acid precursor and acetylene (B1199291) or a protected version thereof.

The next disconnection targets the carboxylic acid group at the C2 position. This can be envisioned as being formed from a precursor such as a nitrile or an ester, which are common intermediates in the synthesis of carboxylic acids. This leads back to a 5-halo-2-cyanopyrimidine or a 5-halo-2-alkoxycarbonylpyrimidine.

Finally, the pyrimidine ring itself can be disconnected. The de novo synthesis of a 2,5-disubstituted pyrimidine ring can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.gov This breaks the molecule down into simple, readily available starting materials.

De Novo Synthesis Routes

The de novo synthesis, or the construction of the pyrimidine ring from simpler acyclic precursors, is a fundamental strategy in heterocyclic chemistry. researchgate.net For this compound, this involves building a suitably substituted pyrimidine core that can then be further functionalized.

Pyrimidine Ring Construction Strategies

The construction of a 2,5-disubstituted pyrimidine ring is a key challenge. One practical approach involves the one-pot synthesis from nitriles, which has been shown to be a general protocol for creating a variety of pyrimidine-containing compounds with diverse functional groups. nih.govnih.gov Another effective method for generating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This method is particularly useful as it provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. rsc.org

A deconstruction-reconstruction strategy has also been explored for pyrimidine diversification. This involves the cleavage of a pyrimidine into an iminoenamine intermediate, which can then be recyclized with different reagents to form a variety of substituted pyrimidines. nih.gov

Table 1: Selected De Novo Pyrimidine Synthesis Strategies

Starting MaterialsReagentsProduct TypeReference
NitrilesVilsmeier reagent, amidines2,5-disubstituted pyrimidines nih.govnih.gov
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olAmidinium salts2-substituted pyrimidine-5-carboxylic esters rsc.org
Substituted PyrimidinesRing-opening reagents, then cyclization partners (e.g., amidines, ureas)Diversely substituted pyrimidines nih.gov

Introduction of Ethynyl Moiety via Cross-Coupling Reactions

The introduction of the ethynyl group at the C5 position of the pyrimidine ring is most efficiently achieved through a Sonogashira cross-coupling reaction. google.comacs.orgmdpi.comnih.govacs.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, couples a terminal alkyne with a vinyl or aryl halide. google.comacs.org In the context of synthesizing this compound, a 5-halopyrimidine-2-carboxylic acid ester would be the ideal substrate. The reactivity of the halide is a crucial factor, with iodides generally being more reactive than bromides. google.com

The reaction is typically carried out under mild conditions, often at room temperature, using an amine base such as triethylamine (B128534) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. acs.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. acs.org

Table 2: Typical Conditions for Sonogashira Coupling on Pyrimidine Scaffolds

Pyrimidine SubstrateAlkyneCatalyst SystemBaseSolventReference
5-Iodouracil derivativeVarious terminal alkynesPdCl₂(PPh₃)₂, CuIEt₃NDMF mdpi.com
5-Iodo-2'-deoxyuridineTerminal alkynesbis(triphenylphosphine)palladium(II) chloride, CuINot specifiedNot specified nih.gov
2-Amino-3-bromopyridinesTerminal alkynesPd(OAc)₂, PPh₃, CuIK₂CO₃Toluene scirp.org

Carboxylic Acid Formation and Functionalization

The formation of the carboxylic acid group at the C2 position can be achieved through several methods. One common strategy is the hydrolysis of a nitrile group. For instance, a 5-halo-2-cyanopyrimidine can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Alternatively, the carboxylic acid can be introduced in a protected form, such as an ester, during the initial pyrimidine ring synthesis. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which provides a direct route to these valuable intermediates. rsc.org The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid.

In some cases, a decarbonylative cross-coupling approach might be considered, where a carboxylic acid is used as an electrophilic partner in a Sonogashira reaction, although this is a less conventional route for this specific target. nih.gov

Optimization of Synthetic Pathways

Yield Enhancement Studies

In the context of the Sonogashira coupling, several factors can be optimized to enhance the yield. The choice of catalyst, co-catalyst, base, and solvent all play a critical role. For instance, the use of specific ligands can improve catalyst performance and stability. acs.org Temperature is also a key variable; while some Sonogashira reactions proceed at room temperature, others may require heating to achieve optimal conversion, though excessive temperatures can lead to side reactions and reduced yields. scirp.org

Stereochemical Control and Regioselectivity

Achieving specific regioselectivity is a critical challenge in the synthesis of polysubstituted pyrimidines. The electronic nature of the pyrimidine ring, being electron-deficient, dictates the reactivity and the position of substitution. For instance, in reactions like the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, a high degree of regioselectivity has been observed. This radical substitution reaction gratifyingly favors the 4-position, with minimal formation of other isomers or disubstituted products. ucla.edu The reaction's selectivity is a key advantage, enabling the one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate in useful quantities. ucla.edu

In other approaches, the functionalization of pyrimidine rings can be directed by existing substituents. A deconstruction–reconstruction strategy has been developed that allows for the diversification of the pyrimidine core. This method involves converting the pyrimidine into a pyrimidinium salt, which can then be cleaved and reconstructed to introduce substituents at specific positions, such as C2 and C5. nih.gov Furthermore, directed metalation reactions are effective for introducing halogens at the 2-position of the pyrimidine ring. nih.gov

Green chemistry principles have also been applied to achieve regioselective functionalization, as seen in the synthesis of new pyrimidines from 2,4,6-trichloropyrimidine-5-carbaldehyde. shd-pub.org.rs The choice of phase transfer catalyst was found to be crucial in directing C-N bond formation via an SNAr mechanism. shd-pub.org.rs While specific studies on the stereochemical control in the synthesis of this compound itself are not extensively detailed, these examples highlight the general strategies employed to control the position of functionalization on the pyrimidine nucleus, which are fundamental for constructing the target molecule with the desired substitution pattern.

Green Chemistry Approaches in Synthesis

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is an area of growing importance. Methodologies are being developed to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. A notable example is the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, where chemical strategies were planned based on the 12 principles of green chemistry. shd-pub.org.rs

Derivatization Strategies of this compound

Modifications at the Carboxylic Acid Group (e.g., Amide, Ester Formation)

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amide bond formation. These reactions convert the carboxylic acid into functional groups that can modulate the compound's physicochemical properties.

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used, or water can be continuously removed from the reaction mixture. libretexts.org Direct esterification can also be catalyzed efficiently by reagents like sulfonated nanohydroxyapatite. researchgate.net

Amide Formation: The synthesis of amides from carboxylic acids requires the activation of the carboxyl group. This is because amines are basic and will react with the acidic proton of the carboxylic acid in an acid-base reaction rather than a nucleophilic attack. khanacademy.org To overcome this, dehydrating agents or coupling reagents are used. Dicyclohexylcarbodiimide (DCC) is a classic example of a dehydrating agent that facilitates amide bond formation by converting the hydroxyl group of the carboxylic acid into a good leaving group. youtube.com Other coupling reagents include organophosphorus compounds like BOP and PyBOP, and aminium reagents like HBTU and TBTU. researchgate.net A novel method utilizes diethyl chlorophosphate in pyridine (B92270) to directly form esters and amides from carboxylic acids, offering a straightforward purification process as the byproducts are water-soluble. researchgate.net

Table 1: Selected Methods for Carboxylic Acid Derivatization

Transformation Reagents/Conditions Key Features Reference
Esterification Alcohol, Acid Catalyst, Heat Reversible reaction; can be driven to completion by removing water. libretexts.org
Amide Formation Amine, DCC (Dicyclohexylcarbodiimide) DCC acts as a dehydrating agent, activating the carboxylic acid. youtube.com
Amide/Ester Formation Diethyl chlorophosphate, Pyridine, Alcohol/Amine Proceeds via a carboxylate-phosphate anhydride; water-soluble byproducts simplify purification. researchgate.net
Ester Synthesis Amidinium salts, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol A direct, high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Functionalization of the Pyrimidine Ring (e.g., Substitutions, Annulations)

The pyrimidine ring itself offers multiple positions for further functionalization, allowing for the synthesis of a diverse range of derivatives.

Substitution Reactions: Direct C-H functionalization reactions are valuable tools for modifying the pyrimidine core. The Minisci reaction, a radical-based method, has been successfully applied to introduce substituents onto the electron-deficient pyrimidine ring. For example, the homolytic alkoxycarbonylation of 5-halopyrimidines proceeds with high regioselectivity at the C4 position. ucla.edu A deconstruction–reconstruction strategy provides another route for diversification. This involves the formation of a pyrimidinium salt, followed by cleavage and recyclization with various reagents (e.g., amidines, urea) to introduce different substituents at the C2 and C5 positions. nih.gov

Annulation Reactions: Annulation, the formation of a new ring fused to the existing pyrimidine ring, leads to the creation of bicyclic and polycyclic heteroaromatic systems. An example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov These reactions significantly expand the structural complexity and can lead to compounds with novel biological activities. The synthesis of a tricyclic pyrimido[4,5-c]quinoline (B14755456) core, for instance, was achieved through a domino Suzuki coupling–intramolecular amide formation sequence. ucla.edu

Transformations Involving the Ethynyl Group (e.g., Click Chemistry, Hydration)

The ethynyl group at the C5 position is a versatile functional handle for a variety of chemical transformations.

Cross-Coupling Reactions: The terminal alkyne can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. This strategy has been used in the synthesis of 5-alkynylated 1H- nih.govlibretexts.orgorganic-chemistry.orgtriazole-4-carboxylic acid amide ribosides, demonstrating the utility of Pd(0)-catalyzed reactions with ethynyl groups. nih.gov

Hydration: The ethynyl group can undergo hydration reactions. A notable transformation is the hydrative conversion of a terminal alkyne to an N-sulfonyl amide, which can subsequently be converted to a free amide. organic-chemistry.org

Coordination Chemistry: The ethynylpyrimidine moiety can act as a ligand in the formation of transition metal complexes. Emissive platinum(II) and gold(I) compounds have been synthesized using 2-ethynylpyrimidine (B1314018) as a ligand. The deprotonation of the alkyne followed by reaction with a metal chloride complex results in the formation of new mixed-ligand species. mdpi.comdoaj.org These transformations highlight the utility of the ethynyl group in materials science applications.

Analytical Characterization Techniques for Synthetic Intermediates and Final Compounds

A suite of advanced analytical techniques is employed to confirm the structure, purity, and properties of synthetic intermediates and the final this compound derivatives. Beyond basic identification, these methods provide deep structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. They provide information on the chemical environment of hydrogen and carbon atoms, allowing for the verification of the pyrimidine ring substitution pattern and the integrity of the ethynyl and carboxylic acid groups. mdpi.comnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic vibrational frequencies of the C≡C triple bond of the ethynyl group, the C=O of the carboxylic acid (or its ester/amide derivatives), and the C=N bonds within the pyrimidine ring are readily identifiable. nih.govmdpi.com

Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the relative spatial arrangement of atoms. mdpi.comdoaj.org It can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the material. nih.govmdpi.com

Elemental Analysis (EA): This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula of the synthesized molecule. mdpi.comdoaj.org

Optical Spectroscopy (UV-Vis and Photoluminescence): For derivatives designed for applications in materials science, such as the transition metal complexes, UV-Visible absorption and emission (photoluminescence) spectroscopy are used to characterize their optical properties. mdpi.comdoaj.org These techniques help in understanding the electronic transitions within the molecule and its potential as a luminescent material.

Biological and Biochemical Investigations

In Vitro Biological Activity Screening

In vitro screening is a cornerstone of early-stage drug discovery, providing initial insights into the biological effects of a compound. This typically involves a battery of standardized tests to assess a compound's activity in a controlled laboratory setting.

Cell-Based Assays for Targeted Cellular Pathways

Cell-based assays are fundamental in determining a compound's effect on cellular functions and pathways. These assays can measure various endpoints, including cell viability, proliferation, and apoptosis (programmed cell death), in response to the compound. For instance, a study on phenyl-pyridine-2-carboxylic acid derivatives utilized a panel of human cancer cell lines and proliferating normal human cells to assess antiproliferative activity and cytotoxicity. This approach helps to identify compounds with selective effects on cancer cells. However, specific data from cell-based assays conducted on 5-Ethynylpyrimidine-2-carboxylic acid, including the cell lines tested and the observed effects on cellular pathways, are not readily found in published research.

Enzyme Inhibition Profiling

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. These assays measure the ability of a compound to interfere with the activity of a particular enzyme. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, various pyrimidine (B1678525) derivatives have been investigated as inhibitors of kinases, a class of enzymes often implicated in cancer. While the pyrimidine scaffold is common in kinase inhibitors, specific enzyme inhibition data or IC50 values for this compound against a panel of enzymes are not publicly available.

Receptor Binding Studies

Receptor binding studies are employed to determine if a compound interacts with specific cellular receptors. These experiments measure the affinity of a compound for a receptor, often expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Such studies are crucial for understanding the mechanism of action of compounds that target receptor-mediated signaling pathways. For example, studies on the hydroxycarboxylic acid receptor 2 (HCAR2) have elucidated the binding of various ligands. However, there is no available data from receptor binding studies for this compound.

High-Throughput Screening Initiatives

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that exhibit a desired biological activity. These initiatives are often the starting point for drug discovery campaigns. While HTS campaigns frequently include diverse chemical scaffolds, specific inclusion and activity data for this compound in such screenings have not been reported in the accessible literature.

Mechanistic Studies of Biological Interactions

Once a compound shows activity in initial screenings, further studies are conducted to understand its precise mechanism of action at a molecular level.

Elucidation of Molecular Targets

Identifying the direct molecular target(s) of a compound is a key step in understanding its biological effects and potential therapeutic applications. This can be achieved through various methods, including affinity chromatography, proteomics, and genetic approaches. For instance, mechanistic studies on novel quinoxaline-2-carboxylic acid derivatives have identified their potential as DNA-damaging agents in mycobacteria. However, for this compound, there are no published studies that have elucidated its specific molecular target(s).

Investigation of Binding Modes and Affinities

While direct experimental data on the binding modes and affinities of this compound are not readily found in the literature, the investigation of such properties for analogous compounds typically involves a combination of computational and experimental techniques. Molecular docking studies are often employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. For example, in studies of other heterocyclic compounds, docking analyses have been used to determine binding affinities, identify key interacting amino acid residues, and visualize hydrogen bonding and other non-covalent interactions that stabilize the ligand-protein complex.

Experimentally, techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and various enzymatic or cell-based assays are used to quantify the binding affinity (e.g., dissociation constant, Kd, or inhibition constant, Ki) and the thermodynamic parameters of binding.

Characterization of Downstream Biological Effects (in non-human systems)

The characterization of downstream biological effects of a compound in non-human systems is crucial for understanding its mechanism of action. For pyrimidine derivatives with potential therapeutic applications, this could involve a variety of assays. For instance, if the compound is investigated as an enzyme inhibitor, downstream effects could be measured by quantifying the accumulation of the enzyme's substrate or the reduction of its product in cell-based or in vivo models. In the context of anticancer research, this might involve assessing changes in cell cycle progression, induction of apoptosis, or inhibition of signaling pathways. For example, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been shown to act as DNA-damaging agents in mycobacteria. mdpi.com Transcriptomic analyses can also be employed to observe changes in gene expression profiles in response to compound treatment, providing a broad view of the affected cellular pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. These studies involve the synthesis and biological evaluation of a series of related compounds to understand how specific structural features influence their biological activity.

Systematic Modification of Key Functional Groups

For a molecule like this compound, systematic modifications would likely involve alterations to the ethynyl (B1212043) group, the carboxylic acid, and the pyrimidine ring itself. For instance, the terminal alkyne could be reduced, functionalized, or replaced with other small, rigid groups to probe its role in binding. The carboxylic acid could be esterified, converted to an amide, or replaced with other acidic bioisosteres to explore the importance of the acidic proton and the carboxylate group for activity.

Exploration of Substituent Effects on Biological Potency and Selectivity

The exploration of substituent effects on the pyrimidine ring would be a key aspect of an SAR study. Adding various substituents at other available positions on the pyrimidine core could modulate the electronic properties, lipophilicity, and steric profile of the molecule. This, in turn, can have a significant impact on biological potency and selectivity for the intended target over other proteins. For example, in a series of 2,4-disubstituted pyrimidine derivatives, varying the substituents at the C-2 and C-4 positions led to the identification of potent and selective inhibitors of cholinesterases. nih.gov

Lead Optimization Principles Applied to Derivatives

Lead optimization aims to improve the drug-like properties of a lead compound while maintaining or enhancing its biological activity. This involves a multiparameter optimization process. For derivatives of this compound, this would entail modifying the structure to enhance metabolic stability, improve pharmacokinetic properties, and reduce potential off-target effects. General principles of lead optimization for carboxylic acid-containing compounds often involve strategies to balance the polarity and pKa of the acidic group to achieve good cell permeability and oral bioavailability.

In Vivo Studies (non-human models, strictly excluding dosage/administration, safety, and adverse effects)

In vivo studies in non-human models are essential to evaluate the efficacy of a compound in a living organism. While specific in vivo data for this compound is not available, such studies for related compounds have demonstrated a range of outcomes. For example, a derivative of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in a diet-induced obese rat model. nih.gov In studies on antimycobacterial agents, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have shown efficacy in mouse models of tuberculosis. mdpi.com These studies typically measure pharmacodynamic markers or clinical endpoints relevant to the disease model being studied.

Assessment of Compound Activity in Relevant Animal Models

There is currently no publicly available scientific literature detailing the assessment of this compound in any relevant animal models. Therefore, no data tables or detailed research findings on its in-vivo efficacy can be provided.

Pharmacodynamic Evaluation in Pre-clinical Settings

Similarly, the pharmacodynamic properties of this compound in preclinical settings have not been described in the accessible scientific literature. This includes the study of its mechanism of action, dose-response relationships, and effects on biological markers in any in-vivo systems. Consequently, no data tables or detailed research findings on its pharmacodynamic profile are available for presentation.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Docking algorithms explore a vast number of possible binding poses of a ligand within a protein's active site, calculating a score for each pose to estimate its binding affinity. A lower binding energy score generally indicates a more stable and favorable protein-ligand complex. nih.govnih.gov Fast and accurate methods for predicting these affinities are essential for efficient drug design. nih.govnih.gov For 5-Ethynylpyrimidine-2-carboxylic acid, docking studies would involve placing the molecule into the binding site of a specific target protein. The software would then sample different conformations and orientations, evaluating each based on a scoring function.

The results typically include a predicted binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) from a reference pose, if available. nih.gov The scoring functions are designed to approximate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and desolvation penalties. nih.gov While numerous pyrimidine (B1678525) derivatives have been evaluated using these methods against various targets, specific docking data for this compound is not widely published. mdpi.comjocms.orgresearchgate.net However, a hypothetical docking study output can be illustrated.

Illustrative Docking Results for a Hypothetical Target

Parameter Predicted Value Description
Binding Affinity -8.5 kcal/mol A calculated estimate of the binding strength. More negative values suggest stronger binding.
Predicted Ki 1.5 µM The predicted inhibition constant, derived from the binding affinity.

| Interacting Residues | Arg120, Tyr250, Phe310 | Amino acids in the hypothetical protein's active site that form key interactions with the ligand. |

Analysis of the top-scoring docking poses reveals the specific non-covalent interactions that stabilize the ligand in the protein's binding pocket. For this compound, its functional groups allow for several types of important interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. openscienceonline.com These groups can form strong, directional hydrogen bonds with suitable amino acid residues like arginine, lysine, aspartate, or serine in a protein's active site, which is often a dominant factor in binding. nih.gov

π-Stacking Interactions: The aromatic pyrimidine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. eiu.eduarxiv.org These interactions, where the electron clouds of the aromatic rings overlap, can occur in face-to-face or parallel-displaced orientations and contribute significantly to the stability of the complex. eiu.eduarxiv.org The ethynyl (B1212043) group, with its π-system, could also potentially participate in weaker interactions with protein residues.

Potential Intermolecular Interactions of this compound

Interaction Type Functional Group Involved Potential Protein Partner (Amino Acid)
Hydrogen Bond (Donor) Carboxylic Acid (-OH) Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O), Pyrimidine Nitrogens Arginine, Lysine, Histidine, Serine
π-π Stacking Pyrimidine Ring Phenylalanine, Tyrosine, Tryptophan

| Hydrophobic Interaction | Ethynyl Group, Pyrimidine Ring | Leucine, Valine, Isoleucine |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex and the flexibility of the ligand. nih.gov

While the pyrimidine ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the carboxylic acid group relative to the ring. MD simulations can explore the preferred rotational angles and the energy barriers between different conformations when the molecule is in an aqueous solution or within a binding site. nih.gov This analysis helps determine which conformation is most likely to be the "bioactive" one responsible for its interaction with a target.

Once a promising binding pose is identified through docking, an MD simulation is often run on the entire protein-ligand complex. The simulation assesses whether the ligand remains stably bound in its initial pose or if it shifts or even dissociates over time. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, are monitored. A stable, low-fluctuation RMSD value over the course of the simulation (typically nanoseconds to microseconds) suggests that the predicted binding pose is stable. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. researchgate.net

Typical Parameters for an MD Simulation of a Protein-Ligand Complex

Parameter Example Value/Setting Purpose
Force Field AMBER, CHARMM A set of parameters describing the potential energy of the system's atoms.
Simulation Time 100 ns The duration of the simulation; longer times provide more robust stability data.
Ensemble NPT (Isothermal-Isobaric) Keeps the number of particles, pressure, and temperature constant to mimic physiological conditions.
Solvent Model TIP3P Water An explicit model of water molecules to solvate the complex.

| Temperature | 310 K | Simulates human body temperature. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. osti.gov These methods can calculate properties that are difficult to measure experimentally. For this compound, these calculations can elucidate its intrinsic reactivity, electrostatic potential, and other key characteristics.

Calculations are often performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31+G(d,p)) that describes the molecule's atomic orbitals. osti.gov To simulate a biological environment, a polarizable continuum solvent model (like SMD) is often incorporated to account for the effects of water. osti.govosti.gov Such calculations can accurately predict properties like pKa for functional groups, including carboxylic acids. osti.gov Analysis of the molecular electrostatic potential (MESP) can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the most likely sites for electrophilic and nucleophilic interactions, respectively. nih.gov

Properties Investigated by Quantum Chemical Calculations

Property Description Relevance to this compound
Molecular Electrostatic Potential (MESP) A map of the electrostatic potential on the electron density surface. Identifies electron-rich areas (pyrimidine nitrogens, carboxyl oxygens) and electron-poor areas (carboxyl proton).
HOMO-LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic excitability.
pKa Prediction Calculation of the acid dissociation constant. Predicts the ionization state of the carboxylic acid group at physiological pH. osti.gov

| Partial Atomic Charges | Distribution of electron charge among the atoms. | Used to parameterize force fields for molecular docking and MD simulations. |

Electronic Structure Analysis

The electronic character of "this compound" is a composite of its constituent functional groups: the pyrimidine ring, the ethynyl substituent, and the carboxylic acid moiety. Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure of such molecules. bohrium.comtandfonline.comijcce.ac.ir Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate several key electronic properties. ijcce.ac.ir

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring and any electron-donating substituents, while the LUMO is often localized on the electron-deficient pyrimidine ring. tandfonline.comijcce.ac.ir The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In "this compound", the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the carboxylic acid proton, highlighting their electrophilic nature.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Moderately lowIndicates a moderate ability to donate electrons.
LUMO Energy LowIndicates a propensity to accept electrons.
HOMO-LUMO Gap ModerateSuggests good kinetic stability.
Dipole Moment Non-zeroConfirms the polar nature of the molecule.
MEP Negative Regions Pyrimidine Nitrogens, Carboxylic OxygensSites for electrophilic attack and hydrogen bonding.
MEP Positive Regions Carboxylic Hydrogen, Ethynyl HydrogenSites for nucleophilic attack.

Note: The values in this table are predictive and based on the analysis of similar pyrimidine structures. Actual values would require specific DFT calculations.

Reaction Mechanism Predictions for Chemical Transformations

Computational studies can predict the most likely pathways for chemical reactions involving "this compound" by calculating the transition state energies and reaction intermediates. researchgate.net

Given its structure, several types of reactions can be computationally modeled:

Reactions at the Carboxylic Acid Group: Esterification or amidation reactions are common for carboxylic acids. Computational models can predict the activation energies for these transformations under different catalytic conditions (e.g., acid or base catalysis).

Reactions at the Ethynyl Group: The ethynyl group is susceptible to various addition reactions. For instance, the Sonogashira coupling, a cross-coupling reaction involving a terminal alkyne, could be modeled to understand the mechanism of further functionalization at this position. rsc.org Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also highly relevant.

Reactions involving the Pyrimidine Ring: While the pyrimidine ring is generally electron-deficient and less prone to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a possibility, especially if a leaving group is present on the ring. growingscience.com Computational studies can help identify the most susceptible positions for nucleophilic attack. Quantum chemical calculations on pyrimidine bases have shown that the C5 and C6 positions can have different reactivities towards nucleophiles and electrophiles. nih.gov

For example, a study on the chlorination of pyrimidine bases revealed that the C5 position is a highly reactive site. nih.gov This suggests that the ethynyl-substituted C5 position in "this compound" could be a focal point for certain transformations.

Table 2: Predicted Reaction Pathways and Energetics

Reaction TypePredicted Mechanistic FeaturesKey Influencing Factors
Esterification Tetrahedral intermediate formation.Catalyst, solvent, steric hindrance.
Sonogashira Coupling Oxidative addition, transmetalation, reductive elimination.Catalyst system (Palladium/Copper), base, solvent.
CuAAC Formation of a copper acetylide intermediate.Copper source, ligand, solvent.
SNAr Meisenheimer complex formation.Presence of a good leaving group, nature of the nucleophile.

Note: The information in this table is based on established mechanisms for these reaction types and would require specific computational modeling for "this compound" to determine precise energy barriers and intermediates.

De Novo Design and Virtual Screening Based on this compound Scaffold

The "this compound" molecule represents a "privileged scaffold" in medicinal chemistry. nih.gov Its structure contains key features—a heterocyclic aromatic ring, a hydrogen bond donor/acceptor in the carboxylic acid, and a modifiable handle in the ethynyl group—that make it an excellent starting point for the design of new bioactive compounds.

De Novo Design is a computational strategy used to generate novel molecular structures with desired properties from scratch. nih.govyoutube.com Using the "this compound" scaffold, de novo design algorithms can "grow" new molecules by adding atoms or molecular fragments to the core structure. nih.gov These algorithms can be guided by a set of rules or machine learning models trained on known active molecules to optimize for properties like binding affinity to a specific biological target, drug-likeness, and synthetic accessibility. nih.govyoutube.com For example, the carboxylic acid group could be replaced with other hydrogen-bonding moieties, and the ethynyl group could be elaborated into a variety of substituents to explore different regions of a protein's binding pocket. acs.org

Virtual Screening is another powerful computational technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. nih.gov A library of derivatives based on the "this compound" scaffold can be created in silico. This virtual library can then be "docked" into the three-dimensional structure of a target protein. nih.gov Docking algorithms predict the preferred orientation of the molecule in the binding site and estimate the binding affinity (docking score). nih.govresearchgate.net This allows for the rapid identification of the most promising candidates for synthesis and biological testing, significantly accelerating the drug discovery process. nih.govacs.org

For instance, a virtual library could be generated by computationally performing various reactions on the ethynyl and carboxylic acid groups of "this compound". This library could then be screened against a target like a kinase or a protease to identify potential inhibitors. Studies on similar pyrimidine-based scaffolds, such as pyrido[2,3-d]pyrimidines, have successfully used virtual screening to identify potent enzyme inhibitors. nih.govresearchgate.net

Table 3: Application of the Scaffold in Computational Drug Design

Computational MethodApproachPotential Outcome
De Novo Design Fragment-based growing from the scaffold.Generation of novel, synthetically feasible molecules with optimized properties.
Virtual Screening Docking of a scaffold-based library.Prioritization of compounds with high predicted binding affinity for a specific target.
Pharmacophore Modeling Identifying key chemical features for activity.Designing new molecules that match the pharmacophore of known active compounds. nih.gov
QSAR Modeling Relating structural features to biological activity.Predicting the activity of new derivatives based on their physicochemical properties.

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov The structural attributes of 5-Ethynylpyrimidine-2-carboxylic acid, particularly the ethynyl (B1212043) group, make it an ideal candidate for the development of such probes. The terminal alkyne allows for its use in bioorthogonal chemistry, enabling the visualization and tracking of biological molecules in their native environment.

Design and Synthesis of Labeled Analogues

The synthesis of labeled analogues of this compound is central to its application as a chemical probe. The ethynyl group serves as a versatile handle for the introduction of reporter tags, such as fluorophores or affinity labels, through highly specific and efficient "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be employed for this purpose. organic-chemistry.orgwikipedia.org

The general strategy for creating labeled analogues involves a two-step process. First, the 5-ethynylpyrimidine (B139185) core is incorporated into a larger molecule of interest, or it can be used to react with a biological target. Subsequently, a reporter molecule containing an azide group is introduced, which then selectively reacts with the ethynyl group on the pyrimidine (B1678525) ring. This modular approach allows for the facile generation of a variety of probes with different detection modalities. While the synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine has been described, detailed synthetic routes for a broad range of labeled analogues of this compound itself are not extensively reported in the literature. rsc.org

The presence of the carboxylic acid group also offers an additional site for modification or for influencing the physicochemical properties of the resulting probes, such as solubility and cell permeability.

Utility in Target Engagement and Pathway Elucidation

Once a labeled analogue of this compound is synthesized, it can be utilized to study target engagement and elucidate biological pathways. The ability to attach a fluorescent dye, for instance, allows for the direct visualization of the probe's interaction with its biological target within living cells. nih.govnih.gov This can provide crucial information about the subcellular localization of the target and the dynamics of the probe-target interaction.

Furthermore, by incorporating an affinity tag, such as biotin, these probes can be used for target identification studies. frontiersin.org In a typical workflow, a cell lysate is treated with the biotinylated probe. The probe-target complex can then be captured using streptavidin-coated beads, and the bound protein can be identified by mass spectrometry. This approach is invaluable for discovering novel protein targets of bioactive small molecules.

The ethynyl group's utility in bioorthogonal reactions means that these studies can be performed with minimal perturbation of the biological system, as the click reaction is highly selective and does not interfere with native biochemical processes. researchgate.netnih.govbiorxiv.org While the conceptual framework for using 5-ethynylpyrimidine-based probes in target engagement and pathway elucidation is well-established, specific examples detailing the application of this compound for these purposes are limited in the current scientific literature.

Role as a Privileged Scaffold or Building Block

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The pyrimidine ring is widely recognized as such a scaffold, and this compound represents a functionalized version of this important core, making it a valuable building block for the synthesis of more complex and biologically active molecules. gsconlinepress.comgsconlinepress.comnih.gov

Integration into Complex Molecular Architectures

The reactivity of both the ethynyl and carboxylic acid groups allows for the straightforward integration of the this compound scaffold into larger and more complex molecular architectures. The carboxylic acid can be readily converted into amides, esters, or other functional groups through standard coupling reactions. The ethynyl group can participate in a variety of transformations, including Sonogashira coupling, cycloaddition reactions, and conversion to other functional groups.

This versatility enables medicinal chemists to systematically modify the structure of the parent compound to optimize its interaction with a specific biological target. For example, the pyrimidine core can serve as a central scaffold, with diverse substituents being introduced at the 2- and 5-positions to explore the structure-activity relationship (SAR) of a particular compound series. The development of pyrimidine-based kinase inhibitors is a prime example of how this scaffold can be elaborated to create potent and selective therapeutic agents. rsc.orgnih.govnih.govmdpi.comresearchgate.net

Contribution to Diverse Compound Libraries

The modular nature of synthesizing molecules based on the this compound scaffold makes it an excellent starting point for the construction of diverse compound libraries. nih.gov These libraries, containing hundreds or even thousands of related compounds, are essential for high-throughput screening campaigns aimed at identifying new drug leads.

By systematically varying the building blocks that are coupled to the carboxylic acid and ethynyl groups, a wide range of chemical space can be explored. For instance, a library of amides can be generated by reacting the carboxylic acid with a diverse set of amines, while the ethynyl group can be modified using a panel of azides via click chemistry. The resulting library of compounds can then be screened against a panel of biological targets to identify molecules with desired activities. The design and synthesis of DNA-encoded libraries based on functionalized pyrimidine cores is a modern approach that leverages this principle to generate vast numbers of compounds for screening. nih.gov

Pre-clinical Research Applications (excluding clinical trials)

The pyrimidine scaffold is a common feature in a wide array of compounds with demonstrated preclinical and clinical efficacy against various diseases, including cancer and infectious diseases. ekb.egasianpubs.orgnih.govencyclopedia.pubnih.govresearchgate.net Derivatives of this compound have the potential to contribute to this legacy.

For instance, pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govmdpi.commdpi.com The 5-ethynyl group could be explored for its potential to form covalent bonds with nucleophilic residues in the active site of certain kinases, leading to irreversible inhibition.

Furthermore, pyrimidine-containing compounds have been developed as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.govnih.govresearchgate.netpatsnap.commdpi.com The unique structural features of this compound could be exploited to design novel DNA gyrase inhibitors with improved potency or a different spectrum of activity.

While the broader class of pyrimidine derivatives has shown significant promise in numerous preclinical studies, specific research focusing on the preclinical evaluation of this compound and its direct analogues is not well-documented in publicly available literature. The potential applications mentioned above are largely based on the known biological activities of the pyrimidine scaffold and the chemical reactivity of the ethynyl and carboxylic acid functional groups. Further research is needed to fully explore the therapeutic potential of this specific compound.

Discovery of Novel Biological Activities

The core structure of pyrimidine-2-carboxylic acid has been elaborated into a vast library of derivatives, leading to the discovery of compounds with a wide range of biological activities. The strategic placement of an ethynyl group, in particular, can enhance binding to biological targets through various interactions. Research into derivatives of the pyrimidine scaffold has revealed significant potential in oncology, with many compounds demonstrating potent activity as kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been successfully developed as inhibitors of several key kinases involved in tumor progression. For example, derivatives of 5-trifluoromethylpyrimidine have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. One such compound demonstrated significant antitumor activity against A549, MCF-7, and PC-3 cancer cell lines, with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov

Furthermore, the pyrimidine scaffold is central to the development of inhibitors for other kinase families, such as Aurora kinases and Polo-like kinases (PLKs), which are critical for cell cycle regulation. mdpi.com Overexpression of these kinases is common in many human tumors. mdpi.com The development of pyrimidine-based inhibitors allows for the exploration of the therapeutic potential of targeting these pathways. For instance, Alisertib (MLN8237), a pyrimidine derivative, is a potent inhibitor of Aurora A kinase with an IC50 of 0.0012 µM. mdpi.com Similarly, BI2536, another pyrimidine-based compound, shows potent inhibition of PLK with an IC50 of 0.00083 µM. mdpi.com

The versatility of the pyrimidine core extends beyond kinase inhibition. Thienopyrimidine derivatives, which incorporate a thiophene ring fused to the pyrimidine structure, have been investigated as inhibitors of PI3Kα, another important target in cancer therapy. mdpi.com One promising compound from this class exhibited an IC50 of 9.47 µM against PI3Kα. mdpi.com These examples highlight how the systematic exploration of pyrimidine derivatives, including those related to this compound, continues to uncover novel biological activities with therapeutic potential.

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Trifluoromethylpyrimidine DerivativeA5490.35 nih.gov
5-Trifluoromethylpyrimidine DerivativeMCF-73.24 nih.gov
5-Trifluoromethylpyrimidine DerivativePC-35.12 nih.gov
Thienopyrimidine Derivative (9a)HepG-212.32 mdpi.com
Thienopyrimidine Derivative (9a)A54911.30 mdpi.com
Thienopyrimidine Derivative (9a)PC-314.69 mdpi.com
Thienopyrimidine Derivative (9a)MCF-79.80 mdpi.com

Table 2: Inhibitory Activity of Selected Pyrimidine Derivatives against Kinase Targets

CompoundKinase TargetIC50 (µM)Reference
5-Trifluoromethylpyrimidine Derivative (9u)EGFR0.091 nih.gov
Thienopyrimidine Derivative (9a)PI3Kα9.47 mdpi.com
Alisertib (MLN8237)Aurora A0.0012 mdpi.com
Barasertib (AZD1152)Aurora B0.00037 mdpi.com
BI2536PLK0.00083 mdpi.com

Contribution to Understanding Disease Mechanisms

Beyond their direct therapeutic applications, pyrimidine-based inhibitors like derivatives of this compound serve as invaluable tools for dissecting complex disease mechanisms. By selectively inhibiting specific enzymes or pathways, these compounds allow researchers to probe the functional roles of their targets in both normal physiology and disease states.

The development of potent and selective kinase inhibitors has been instrumental in elucidating the intricate signaling networks that drive cancer. nih.gov For example, the use of EGFR inhibitors has not only led to effective therapies but has also deepened our understanding of how EGFR mutations contribute to tumorigenesis and drug resistance. nih.gov When cancer cells develop resistance to an inhibitor, sequencing the target enzyme can reveal secondary mutations that prevent the drug from binding. This information provides critical insights into the enzyme's structure and function and informs the design of next-generation inhibitors that can overcome resistance.

Furthermore, pyrimidine derivatives are being used to explore novel therapeutic strategies for a range of diseases. For instance, inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, have shown broad-spectrum antiviral activity. mdpi.com By blocking this enzyme, these compounds deplete the pool of pyrimidines necessary for viral replication. mdpi.com The study of these inhibitors helps to clarify the metabolic requirements of different viruses and provides a mechanistic basis for developing new antiviral therapies. mdpi.com

The investigation of resistance mechanisms to pyrimidine-based drugs also contributes to our understanding of disease biology. In bacteria, for example, resistance to inhibitors of biotin carboxylase, a key metabolic enzyme, can arise from mutations in the target enzyme or from the overexpression of efflux pumps that expel the drug from the cell. nih.gov Studying these resistance mechanisms not only guides the development of more robust antibiotics but also sheds light on the adaptive strategies that pathogens employ to survive chemical insults. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The field of medicinal chemistry has a deep and extensive history with pyrimidine (B1678525) derivatives, which are recognized for their versatile molecular scaffolds and significant medicinal properties. nih.gov These compounds are fundamental components of nucleic acids (uracil, thymine, and cytosine) and are present in essential vitamins like thiamine (B1217682) and riboflavin. researchgate.net Over the past few decades, the pyrimidine core has been successfully integrated into a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications. nih.govnih.govorientjchem.org The ability of the pyrimidine ring to engage in hydrogen bonding and act as a bioisostere for other aromatic systems allows it to interact effectively with a diverse range of biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Within this broad and well-established class of compounds, 5-Ethynylpyrimidine-2-carboxylic acid emerges as a molecule of significant interest. Its current academic understanding is primarily as a specialized building block, leveraging the rich chemistry of its parent pyrimidine structure. The compound's architecture is notable for its trifunctional nature:

The Pyrimidine Ring : Serves as the core heterocyclic scaffold, known to interact with numerous biological targets. researchgate.net

The Carboxylic Acid Group : Positioned at the 2-position, it provides a reactive handle for derivatization, such as the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

The Ethynyl (B1212043) Group : Located at the 5-position, this alkyne functionality is a versatile tool in modern organic chemistry. It can participate in powerful reactions like Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and it can act as a key pharmacophore or a reactive group for forming covalent bonds with biological targets.

While comprehensive studies focusing solely on this compound are still maturing, the collective knowledge of pyrimidine chemistry provides a solid foundation for predicting its utility and potential applications in drug discovery and chemical biology.

Identification of Promising Research Avenues

The unique structural features of this compound open up several promising avenues for future research, primarily centered on its use as a scaffold for novel therapeutic agents and chemical probes. The need for new and effective treatments for various diseases, including drug-resistant infections and complex cancers, drives the exploration of novel chemical entities. nih.govresearchgate.net

Key research directions include:

Synthesis of Derivative Libraries : A primary avenue is the generation of diverse chemical libraries by modifying the carboxylic acid group. Reacting this compound with a wide range of amines and alcohols can produce a large set of amide and ester derivatives. These libraries can then be subjected to high-throughput screening against various biological targets.

Development of Covalent Inhibitors : The ethynyl group can act as a Michael acceptor or a reactive warhead. Research into its ability to form covalent bonds with nucleophilic residues (like cysteine or serine) in the active sites of enzymes is a highly promising area. This could lead to the development of potent and highly selective covalent inhibitors for targets in oncology and infectious diseases.

Application in "Click Chemistry" for Drug Discovery : The terminal alkyne is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the compound to be "clicked" onto various molecules, including peptides, sugars, or other small-molecule fragments. This modular approach can rapidly generate complex and diverse molecular architectures for biological evaluation.

Use as a Chemical Biology Probe : The "clickable" alkyne handle makes this molecule an excellent candidate for developing chemical probes. It can be incorporated into larger molecules to study biological processes, identify protein targets (activity-based protein profiling), or be used in imaging applications after being linked to a fluorescent dye.

Table 1: Promising Research Avenues for this compound

Research Avenue Rationale & Objective Potential Impact
Medicinal Chemistry Synthesis of amide/ester libraries for high-throughput screening. Discovery of novel hits for anticancer, antimicrobial, or antiviral agents. mdpi.com
Covalent Inhibition Exploration of the ethynyl group as a warhead to target enzyme active sites. Development of highly potent and selective enzyme inhibitors.
Fragment-Based Drug Discovery Use as a core fragment to be elaborated via "click chemistry" with azide-containing fragments. Rapid generation of lead compounds with improved potency and properties.

| Chemical Biology | Development of activity-based probes and imaging agents. | Elucidation of biological pathways and identification of novel drug targets. |

Prospective Methodological Advancements

Advances in synthetic chemistry will be crucial for unlocking the full potential of this compound and its derivatives. Future research should focus on developing more efficient, scalable, and sustainable synthetic methods.

Prospective advancements include:

Improved Synthesis of the Core Scaffold : While methods exist, the development of novel catalytic systems for the construction and functionalization of the pyrimidine ring remains a key area. researchgate.net This includes late-stage C-H activation techniques to introduce the ethynyl and carboxylic acid functionalities onto a pre-formed pyrimidine core, which could provide more direct and flexible synthetic routes.

Novel Catalytic Coupling Strategies : Research into new catalysts for Sonogashira and other cross-coupling reactions could lead to milder reaction conditions, broader substrate scope, and higher yields for introducing the ethynyl group. This is particularly important for syntheses involving complex or sensitive substrates.

Flow Chemistry and Automation : The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of this compound and its derivatives. Automated synthesis platforms could accelerate the production of chemical libraries for biological screening.

One-Pot and Tandem Reactions : Designing synthetic pathways that combine multiple steps into a single operation (one-pot or tandem reactions) can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. researchgate.net For example, a tandem reaction that constructs the pyrimidine ring and subsequently introduces the ethynyl group would be a significant methodological advancement.

Long-Term Impact on Fundamental Chemical and Biological Sciences

The long-term impact of research into this compound and its derivatives is poised to extend beyond the development of single therapeutic agents, influencing fundamental aspects of chemical and biological sciences.

In Chemical Biology : As a versatile trifunctional building block, this compound provides a powerful tool for designing sophisticated molecular probes. Its rigid scaffold and "clickable" handle are ideal for applications in activity-based protein profiling (ABPP), helping to map enzyme activity in complex biological systems and identify novel targets for drug discovery. This contributes to a deeper understanding of cellular signaling and disease pathology.

In Medicinal Chemistry : The exploration of this scaffold could lead to new classes of drugs with novel mechanisms of action. nih.gov Its potential for use in covalent inhibitors and modular "click-to-connect" drug discovery platforms could help overcome challenges like drug resistance. researchgate.net The structure-activity relationship data generated from its derivatives will enrich the broader understanding of how pyrimidine-based molecules interact with biological systems. researchgate.net

In Materials Science : The rigid, aromatic, and highly functionalizable nature of the 5-ethynylpyrimidine (B139185) scaffold makes it an intriguing candidate for the development of novel organic materials. Its derivatives could be explored as building blocks for porous organic polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing. The presence of multiple coordination sites (pyrimidine nitrogens, carboxylic acid) offers rich possibilities for creating ordered supramolecular structures.

Ultimately, the study of this compound serves as a case study in how the strategic combination of well-understood chemical motifs—a bioactive heterocycle, a reactive functional group, and a versatile chemical handle—can lead to significant advancements across multiple scientific disciplines.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-fluorouracil
Alloxan
Barbitone
Cytosine
Riboflavin
Sulfadiazine
Sulfadimidine
Sulfamerazine
Thiamine
Thymine

Q & A

Q. What are the recommended methods for synthesizing 5-Ethynylpyrimidine-2-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves functionalization of pyrimidine cores. Key strategies include:

  • Suzuki-Miyaura Coupling : Introduce the ethynyl group via palladium-catalyzed cross-coupling between halopyrimidine intermediates and terminal alkynes. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for yield improvement .
  • Carboxylation : Hydrolyze ester precursors (e.g., ethyl 5-ethynylpyrimidine-2-carboxylate) under acidic or basic conditions. Control pH to avoid side reactions .
  • Direct Functionalization : Use lithiation or Grignard reagents to add ethynyl groups to pyrimidine scaffolds, followed by oxidation to carboxylic acid.

Table 1: Synthesis Optimization Parameters

MethodKey VariablesYield Range (%)Purity (%)
Suzuki CouplingCatalyst loading, solvent (THF/DMF)60-85>90
Ester HydrolysisAcid concentration, temperature75-95>95
Direct LithiationReaction time, protecting groups50-7085-90

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for ethynyl proton (δ ~2.5-3.5 ppm) and carboxylic acid (δ ~12-14 ppm). Compare with computed spectra for validation .
  • IR Spectroscopy : Identify -C≡C- stretching (~2100 cm⁻¹) and -COOH bands (~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peak (C₇H₅N₂O₂, m/z ~165.04) and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks for solid-state confirmation.

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the ethynyl group. Use amber vials to avoid photodegradation .
  • Handling : Prepare fresh solutions in anhydrous DMSO or THF. Avoid prolonged exposure to moisture or basic conditions to prevent esterification or decarboxylation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group’s electron-deficient nature enhances electrophilic substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Docking Studies : Map electrostatic potential surfaces to predict binding affinities with biological targets (e.g., kinases).

Q. What strategies resolve contradictory data on catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Control Experiments : Test catalyst-free conditions to isolate background reactivity.
  • In Situ Spectroscopy : Use UV-vis or Raman to detect intermediates (e.g., Pd-alkyne complexes).
  • Comparative Studies : Benchmark against analogs (e.g., 5-Phenylpyrimidine-2-carboxylic acid) to assess electronic effects .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature vs. ligand ratio).

Table 2: Case Study – Conflicting Catalytic Yields

StudyCatalyst SystemYield (%)Proposed Contradiction SourceResolution Strategy
APd(OAc)₂/XPhos92Ligand decomposition at high tempsLower reaction temperature
BPdCl₂(PPh₃)₂65Competing proto-decuplingAdd silver additives

Q. How can the electronic effects of the ethynyl group be experimentally determined in ligand-protein interactions?

Methodological Answer:

  • Spectroscopic Probes : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants with/without ethynyl modification.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes to assess hydrophobic vs. electronic contributions.
  • Comparative SAR : Synthesize analogs (e.g., 5-Methylpyrimidine-2-carboxylic acid) and compare inhibitory activity .

Table 3: Biological Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Role of Ethynyl Group
This compoundKinase X12.3Enhances π-π stacking
5-Phenylpyrimidine-2-carboxylic acidKinase X45.7Lower steric hindrance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.